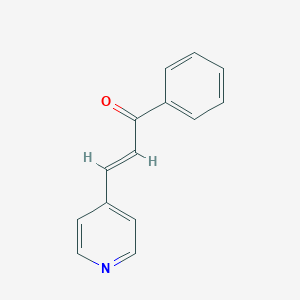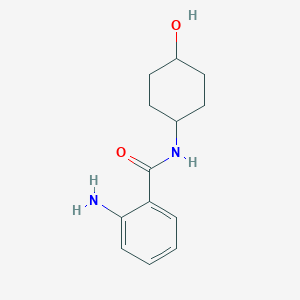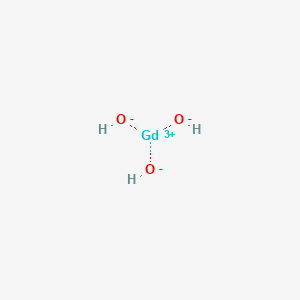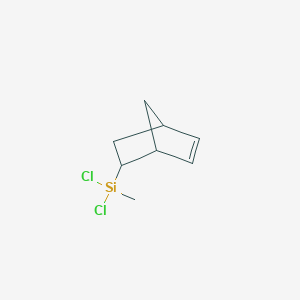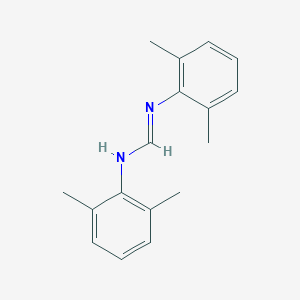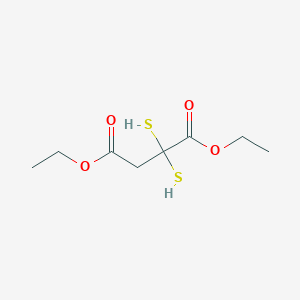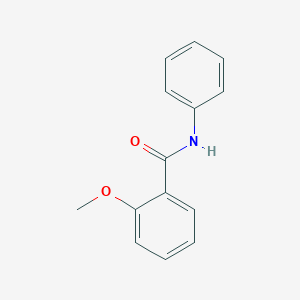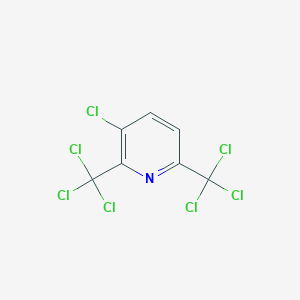
3-Chloro-2,6-bis(trichloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,6-bis(trichloromethyl)pyridine, also known as Clopyralid, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the pyridine family and has a molecular formula of C7H2Cl3NO2. Clopyralid is known for its high efficacy, low toxicity, and long-lasting residual effect.
Mecanismo De Acción
3-Chloro-2,6-bis(trichloromethyl)pyridine works by disrupting the growth and development of susceptible plants. It is a synthetic auxin that mimics the natural plant hormone indoleacetic acid (IAA). 3-Chloro-2,6-bis(trichloromethyl)pyridine binds to the auxin receptor and causes abnormal growth and development in the plant. This leads to the death of the plant or its inability to reproduce. 3-Chloro-2,6-bis(trichloromethyl)pyridine has a high degree of selectivity, meaning that it only affects certain plant species and does not harm desirable plants.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-2,6-bis(trichloromethyl)pyridine has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body. However, 3-Chloro-2,6-bis(trichloromethyl)pyridine can have negative effects on non-target plants and organisms. It can persist in the soil for several months and can be taken up by plants, leading to stunted growth and reduced crop yields. 3-Chloro-2,6-bis(trichloromethyl)pyridine can also leach into groundwater and surface water, potentially contaminating drinking water sources.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-2,6-bis(trichloromethyl)pyridine is a valuable tool for studying plant growth and development. It can be used to investigate the role of auxins in plant physiology and to screen for herbicide-resistant plants. However, 3-Chloro-2,6-bis(trichloromethyl)pyridine has some limitations for lab experiments. It can be difficult to work with due to its high toxicity and potential for environmental contamination. In addition, 3-Chloro-2,6-bis(trichloromethyl)pyridine can be expensive and may not be readily available in some regions.
Direcciones Futuras
There are several potential future directions for research on 3-Chloro-2,6-bis(trichloromethyl)pyridine. One area of interest is the development of new herbicides that are more effective and environmentally friendly. Researchers are also investigating the use of 3-Chloro-2,6-bis(trichloromethyl)pyridine in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Another area of interest is the use of 3-Chloro-2,6-bis(trichloromethyl)pyridine in phytoremediation, which could help to clean up contaminated soils and water sources. Finally, researchers are exploring the potential of 3-Chloro-2,6-bis(trichloromethyl)pyridine for use in precision agriculture, where herbicides are applied only where they are needed, reducing the overall amount of herbicide used.
Métodos De Síntesis
3-Chloro-2,6-bis(trichloromethyl)pyridine can be synthesized through a multistep process that involves the reaction of 2,6-dichloropyridine with trichloroacetic acid and phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to yield 3-Chloro-2,6-bis(trichloromethyl)pyridine. The synthesis method of 3-Chloro-2,6-bis(trichloromethyl)pyridine is well-established and has been optimized for commercial production.
Aplicaciones Científicas De Investigación
3-Chloro-2,6-bis(trichloromethyl)pyridine has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including thistle, clover, and dandelion. 3-Chloro-2,6-bis(trichloromethyl)pyridine is commonly used in turfgrass, cereal crops, and pasture management. In addition, 3-Chloro-2,6-bis(trichloromethyl)pyridine has been studied for its potential use in phytoremediation, which is the process of using plants to remove pollutants from the soil.
Propiedades
Número CAS |
18459-49-9 |
|---|---|
Nombre del producto |
3-Chloro-2,6-bis(trichloromethyl)pyridine |
Fórmula molecular |
C7H2Cl7N |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
3-chloro-2,6-bis(trichloromethyl)pyridine |
InChI |
InChI=1S/C7H2Cl7N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H |
Clave InChI |
PARSOHKFRQHXEG-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canónico |
C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Sinónimos |
Pyridine 3-chloro-2,6-bis[trichloromethyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



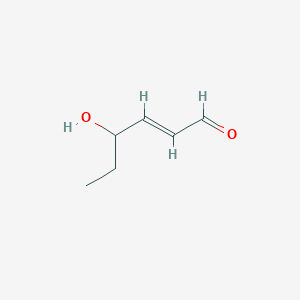
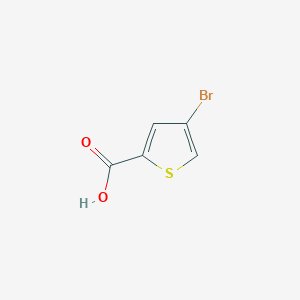
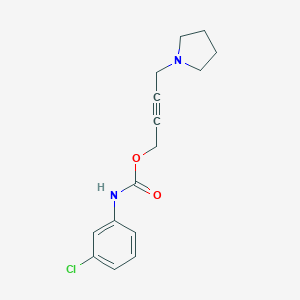
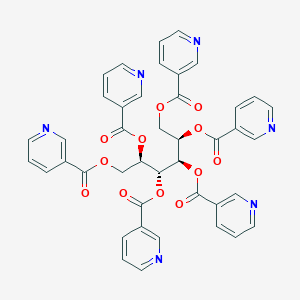
![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

